P2Y1 Receptor Antagonist Potency in Human Washed Platelets
In a direct comparison within the same patent series, the pyrazin-2-yl containing analog (structural core matching the target compound) demonstrated an IC₅₀ of 0.63 nM in the human washed platelet P2Y1 calcium mobilization assay, whereas the corresponding pyridin-2-yl analog exhibited an IC₅₀ of 6.3 nM, representing a 10-fold improvement in potency conferred by the pyrazine nitrogen placement [1]. Another close analog bearing a 4-fluorophenyl substituent in place of pyrazine showed an IC₅₀ of 24.3 nM under the same assay conditions, underscoring the pyrazine's contribution to binding affinity [1].
| Evidence Dimension | P2Y1 receptor functional antagonism (IC₅₀) |
|---|---|
| Target Compound Data | 0.63 nM (IC₅₀) |
| Comparator Or Baseline | Pyridin-2-yl analog: 6.3 nM; 4-fluorophenyl analog: 24.3 nM |
| Quantified Difference | 10-fold (vs pyridinyl); 38.6-fold (vs 4-fluorophenyl) |
| Conditions | Human washed platelets; 2-methylthio-ADP-induced calcium flux; FLIPR assay |
Why This Matters
For antiplatelet drug discovery programs, a 10-fold potency difference at the target receptor directly translates to lower required dosing and potentially reduced off-target toxicity, making this scaffold a more attractive lead for further optimization.
- [1] Qiao JX, Hu CH, Thibeault C. Amino-heteroaryl 7-hydroxy-spiropiperidine indolinyl antagonists of P2Y1 receptor. US Patent 9,120,798 B2, issued September 1, 2015. Example 26 (IC₅₀ = 0.63 nM) and comparative examples. View Source
